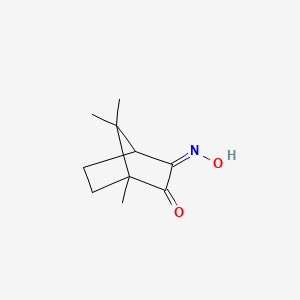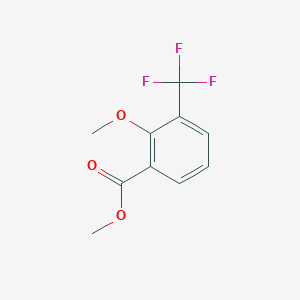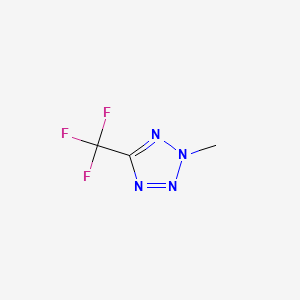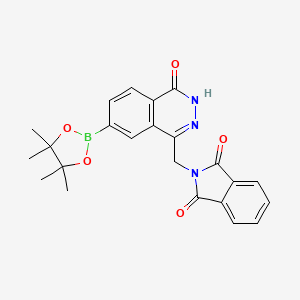
(R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is a phospholipid compound characterized by the presence of an eicosapentaenoyl group attached to the glycerol backbone. This compound is a derivative of phosphatidylcholine, which is a major component of biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine typically involves the esterification of eicosapentaenoic acid with sn-glycerol-3-phosphocholine. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve steps such as purification and characterization to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize production efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce a consistent and high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the eicosapentaenoyl group to single bonds.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce saturated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound is utilized in studies of cell membrane dynamics and signaling pathways.
Medicine: Research explores its potential therapeutic effects, particularly in anti-inflammatory and cardiovascular treatments.
Industry: It is employed in the development of lipid-based drug delivery systems and as an emulsifying agent in various formulations
Wirkmechanismus
The mechanism of action of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The eicosapentaenoyl group can interact with specific receptors and enzymes, modulating inflammatory responses and other cellular processes. The compound’s effects are mediated through its interaction with molecular targets such as phospholipase A2 and cyclooxygenase enzymes .
Vergleich Mit ähnlichen Verbindungen
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Comparison: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is unique due to the presence of the eicosapentaenoyl group, which contains multiple double bonds. This structural feature imparts distinct biophysical properties, such as increased membrane fluidity and enhanced interaction with specific proteins and enzymes. Compared to other phospholipids, it exhibits unique biological activities, particularly in modulating inflammatory responses and cardiovascular health .
Eigenschaften
Molekularformel |
C28H48NO7P |
|---|---|
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h13-22,27,30H,5-12,23-26H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+/t27-/m1/s1 |
InChI-Schlüssel |
VBWJUYJCHNAYRK-NTOWIYQJSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)


![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)

![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)

![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)


![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
